2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Description

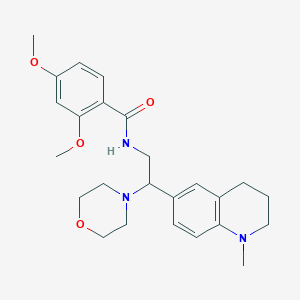

The compound 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide features a benzamide core substituted with 2,4-dimethoxy groups, a morpholinoethyl side chain, and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. The morpholine ring (a six-membered oxygen-containing heterocycle) may enhance polarity and hydrogen-bonding capacity, while the tetrahydroquinoline fragment introduces a rigid, lipophilic structure.

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4/c1-27-10-4-5-18-15-19(6-9-22(18)27)23(28-11-13-32-14-12-28)17-26-25(29)21-8-7-20(30-2)16-24(21)31-3/h6-9,15-16,23H,4-5,10-14,17H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLMBWYUIQCPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=C(C=C3)OC)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a synthetic derivative of tetrahydroquinoline that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 325.46 g/mol

This compound features a benzamide core substituted with two methoxy groups and a morpholinoethyl side chain linked to a tetrahydroquinoline moiety.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. In a study examining various THIQ analogs, it was found that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been widely studied. A notable case study highlighted the ability of similar compounds to reduce oxidative stress in neuronal cells, thereby providing protection against neurodegenerative diseases such as Alzheimer's . The compound’s structural features contribute to its interaction with neurotransmitter systems, particularly dopaminergic and serotonergic pathways.

Anticancer Properties

In vitro studies have shown that compounds similar to this compound exhibit anticancer activity. These compounds were effective in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis suggests that the presence of the morpholino group enhances the compound's lipophilicity and cellular uptake.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurochemical signaling and providing neuroprotective effects.

- Oxidative Stress Reduction : The antioxidant properties associated with the methoxy groups contribute to reducing oxidative stress within cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives against resistant strains of bacteria. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, showcasing their potential as effective antimicrobial agents .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of oxidative stress-induced neuronal damage. The findings showed that these compounds significantly reduced markers of oxidative stress and apoptosis in neuronal cultures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and physicochemical comparison of the target compound with analogous derivatives from the literature:

Structural and Functional Insights

- Morpholine vs.

- Substituent Effects: Methoxy (Target): Electron-donating, improves solubility but may reduce metabolic stability.

- Synthetic Accessibility : The 72% yield for the dichloro analog () suggests efficient synthesis under mild conditions, whereas more complex analogs (e.g., ) may require multi-step protocols .

Hypothesized Structure-Activity Relationships (SAR)

Morpholine as a Polar Modifier: The morpholinoethyl group in the target compound likely improves water solubility compared to pyrrolidine or dimethylamino analogs, critical for bioavailability.

Methoxy vs. Halogen Substituents : Methoxy groups may favor interactions with hydrophobic pockets, while halogens (Cl, F) or CF₃ could enhance binding to electron-deficient regions of targets.

Tetrahydroquinoline Core: This moiety’s rigidity may restrict conformational flexibility, optimizing spatial alignment with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.